Isofagomine D-Tartrate is a potent and selective inhibitor of β-glucosidase, an enzyme responsible for the breakdown of complex sugars. [, ] It acts as a pharmacological chaperone, a molecule that can stabilize misfolded proteins and restore their function. This property makes Isofagomine D-Tartrate a potential therapeutic agent for lysosomal storage diseases, a group of genetic disorders characterized by the accumulation of undigested molecules within lysosomes. []
Isofagomine D-Tartrate is derived from isofagomine, which can be synthesized from various starting materials through a series of chemical reactions. In its tartrate form, it is classified as a salt formed by the combination of isofagomine and tartaric acid. This classification places it within the broader category of pharmacological agents targeting enzyme deficiencies associated with lysosomal storage disorders .
Isofagomine D-Tartrate can be synthesized through several methods, with one notable approach involving the reaction of isofagomine with tartaric acid. The synthesis typically includes the following steps:
The industrial production of Isofagomine D-Tartrate mirrors these laboratory methods but emphasizes optimizing reaction conditions for high yield and purity. Advanced purification techniques such as crystallization and chromatography are crucial for obtaining pharmaceutical-grade products .
The molecular structure of Isofagomine D-Tartrate can be represented as follows:
The structure features a piperidine ring with hydroxymethyl groups and a tartrate moiety, which contributes to its biological activity.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray powder diffraction are employed to confirm the structure and purity of Isofagomine D-Tartrate. For instance, X-ray diffraction patterns reveal distinct peaks that are characteristic of the crystalline form of the compound .
Isofagomine D-Tartrate participates in several chemical reactions:
The specific outcomes of these reactions depend on the conditions employed, including temperature, pH, and the nature of the reagents used. For example, oxidation can yield various oxo derivatives while reduction may lead to different reduced forms of the compound .
Isofagomine D-Tartrate operates primarily by binding selectively to the catalytic pocket of β-glucosidase. This interaction stabilizes the enzyme and promotes its proper folding, significantly increasing its activity—by about two- to threefold—in mutant fibroblasts associated with Gaucher disease. The compound acts as a chemical chaperone, enhancing the functional quantity of β-glucosidase within lysosomes .
The binding affinity and mechanism have been investigated through various biochemical assays, demonstrating that Isofagomine D-Tartrate effectively restores enzyme function in cases where misfolding occurs due to genetic mutations.
Characterization techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide further insights into thermal stability and phase transitions .
Isofagomine D-Tartrate has diverse applications across several scientific fields:
Isofagomine (C₆H₁₃NO₃) features a piperidine ring system that mimics the oxocarbenium ion transition state during glycoside hydrolysis. This core structure contains three chiral centers with fixed (3R,4R,5R) stereochemistry, essential for its biological activity as a transition-state analogue. The protonated nitrogen and hydroxyl groups at C3 and C4 positions facilitate hydrogen bonding with target enzymes, particularly β-glucosidases. X-ray crystallography confirms that the piperidine ring adopts a stable chair conformation, positioning the hydroxymethyl group at C5 equatorially. This spatial arrangement optimizes molecular complementarity with the catalytic pocket of acid β-glucosidase (GCase), enabling potent inhibition at nanomolar concentrations (Ki = 0.11 μM) [2] [6] [9].
D-Tartaric acid ((2S,3S)-2,3-dihydroxybutanedioic acid) forms a stable 1:1 salt complex with isofagomine through proton transfer from the carboxylic acid groups to the piperidine nitrogen. The tartrate anion stabilizes the crystalline lattice through an extensive hydrogen-bonding network involving its hydroxyl and carboxylate moieties. This chiral counterion ensures diastereomeric purity by preventing racemization during storage. The salt formation significantly modifies the compound's physicochemical behavior, increasing its melting point by 80–100°C compared to the free base and reducing hygroscopicity. Crystalline analysis reveals a monoclinic P2₁ space group with unit cell dimensions confirming the precise stereochemical alignment between the (3R,4R,5R)-isofagomine cation and (2S,3S)-tartrate anion [2] [5] [9].
Table 1: Stereochemical Configuration of Isofagomine D-Tartrate Components
Component | Chiral Centers | Absolute Configuration | Biological Significance |
---|---|---|---|
Isofagomine | C3, C4, C5 | (3R,4R,5R) | Optimal GCase active site complementarity |
D-Tartrate | C2, C3 | (2S,3S) | Diastereoselective crystallization control |
Salt Complex | N/A | (3R,4R,5R):(2S,3S) 1:1 | Enhanced thermal stability & solubility |
Isofagomine D-tartrate exhibits pH-dependent solubility, with high solubility in water (>100 mg/mL at 25°C) due to its ionic character and hydrogen-bonding capacity. In ethanol, solubility decreases to 50–75 mg/mL, while non-polar solvents like dichloromethane show negligible dissolution (<0.1 mg/mL). Crystallization optimization studies demonstrate that solvent mixtures (water:ethanol, 3:1 v/v) yield prismatic crystals with uniform particle size distribution (D₉₀ < 50 μm). The crystallization process follows a cooling rate-dependent polymorphism profile: rapid cooling produces metastable Form A (needles), while controlled cooling at 0.5°C/min yields thermodynamically stable Form B (prisms). Form B exhibits superior filtration characteristics and bulk density (>0.6 g/cm³), critical for pharmaceutical processing [2] [5].
Thermogravimetric analysis (TGA) shows decomposition onset at 150°C with minimal mass loss (<0.5%) below this temperature, indicating absence of solvates. Differential scanning calorimetry (DSC) reveals a sharp endothermic peak at 152°C (ΔH = 120 J/g) corresponding to the salt dissociation. Under accelerated stability conditions (40°C/75% RH), the compound maintains >98% purity after 6 months when packaged with desiccants. Dynamic vapor sorption (DVS) analysis confirms moderate hygroscopicity with 1.2% mass gain at 60% RH and deliquescence occurring above 85% RH. These properties necessitate controlled-humidity environments during manufacturing [2] [5].
Table 2: Physicochemical Profile of Isofagomine D-Tartrate
Property | Conditions | Value | Analytical Method |
---|---|---|---|
Solubility | Water, 25°C | >100 mg/mL | HPLC saturation shake-flask |
Ethanol, 25°C | 50–75 mg/mL | HPLC saturation shake-flask | |
Dichloromethane, 25°C | <0.1 mg/mL | HPLC saturation shake-flask | |
Thermal Stability | Decomposition onset | 150°C | TGA |
Melting enthalpy | 120 J/g | DSC | |
Hygroscopicity | Mass gain at 60% RH | 1.2% | DVS |
Deliquescence point | >85% RH | DVS |
Two efficient synthetic routes dominate industrial production:
Salt formation involves reacting isofagomine free base with 1.05 equivalents of D-tartaric acid in ethanol-water (4:1 v/v) at 60°C. Critical process parameters include:
Table 3: Comparative Analysis of Synthetic Approaches
Synthetic Parameter | Chiral Pool Route | Pentose-Based Route | Nitrone-Cyanide Route |
---|---|---|---|
Starting Material | (-)-Diethyl D-tartrate | D-Arabinopyranose | (-)-Diethyl D-tartrate |
Key Step | Vinyl cuprate addition | Reductive amination | Nitrone formation |
Diastereoselectivity | >95:5 | >90:10 | >98:2 |
Overall Yield | 28% | 15% | 22% |
C5a Functionalization | Limited | Limited | Extensive |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7